molecular formula C₈H₁₀ B1142099 Xylenes CAS No. 1330-20-7

Xylenes

Cat. No. B1142099
CAS RN: 1330-20-7
M. Wt: 106.16
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Xylenes can be synthesized through various methods, including the catalytic methylation of toluene and the catalytic hydrogenation of dimethylfuran derived from biomass. Notable methods include:

  • Tandem CO2 Hydrogenation and Toluene Methylation: A composite catalyst of ZnZrO and HZSM-5 has shown high activity for xylene synthesis from CO2 hydrogenation via coupling reaction in the presence of toluene, achieving a xylene selectivity of 86.5% (Shang et al., 2023).
  • Conversion of Biomass-derived 2,5-Dimethylfuran to Renewable p-Xylene: Al-rich H-beta zeolites synthesized by an organotemplate-free approach have been used to convert 2,5-dimethylfuran (2,5-DMF) and ethylene into renewable p-xylene with high yields (Zhao et al., 2018).

Molecular Structure Analysis

Xylenes' molecular structure features a benzene ring with two methyl groups, leading to three isomers based on the position of these groups. The structural differences significantly influence their physical and chemical properties, affecting their applications in industry.

Chemical Reactions and Properties

Xylenes undergo various chemical reactions, including nitration, oxidation, and alkylation, highlighting their versatility in chemical synthesis. For example, Friedel-Crafts alkylation and acylation are employed for synthesizing alkyl xylenes, showcasing the diverse pathways for functionalizing the xylene molecule (Whalley, 2016).

Scientific Research Applications

1. Continuous-Flow Synthesis of Nitro-o-xylenes

  • Summary of Application : Nitro-o-xylenes are important ingredients and intermediates applied broadly in pharmaceuticals, agricultural chemicals, dyes, and many other areas . For instance, 1,2-dimethyl-3-nitrobenzene is the raw material of mefenamic acid, an effective nonsteroidal anti-inflammatory drug .
  • Methods of Application : An efficient continuous-flow nitration process of o-xylene at pilot scale was demonstrated . The effects of parameters such as temperature, ratio of H2SO4 to HNO3, H2SO4 concentration, flow rate, and residence time on the reaction were studied .
  • Results or Outcomes : Under the optimal conditions, the yield of products reached 94.1%, with a product throughput of 800 g/h . The main impurities of this continuous-flow nitration process were also studied in detail .

2. Production of Nanomaterials

  • Summary of Application : Xylenes are used in the production of nanomaterials, such as carbon nanotubes .

3. Terephthalic Acid and Related Derivatives

  • Summary of Application : Xylenes, specifically p-xylene, are used in the production of terephthalic acid and related derivatives . Terephthalic acid is a key raw material used to make polyethylene terephthalate (PET), which is used in the manufacture of plastic bottles, polyester clothing fibers, and a variety of other products .

4. Solvent Applications and Industrial Purposes

  • Summary of Application : Xylenes are used as solvents in a variety of industrial applications . They are used in the printing, rubber, and leather industries . They are also used as a cleaning agent, a thinner for paint, and in paints and varnishes .

5. Laboratory Use

  • Summary of Application : Xylenes are used in laboratories as a solvent . They are used in histology for tissue processing, staining, and cover slipping . They are also used in thin layer chromatography .

6. Precursor to Other Compounds

  • Summary of Application : Xylenes are used as precursors to other compounds . For example, they can be used to synthesize a variety of organic compounds, including but not limited to, xylene cyanol, dimethyl terephthalate, and various xylene sulfonic acids .

7. Xylene Degradation

  • Summary of Application : Xylenes can be degraded by certain microorganisms, which is a process of interest in the bioremediation of contaminated environments .

8. Production of Plastics

  • Summary of Application : Xylenes are used in the production of modern plastics . They are used in the production of polyethylene terephthalate (PET), a common plastic material used in many consumer products .

Safety And Hazards

Exposure to xylene can irritate the eyes, nose, skin, and throat . Xylene can also cause headaches, dizziness, confusion, loss of muscle coordination, and in high doses, death . It is a flammable liquid and vapor . It may be fatal if swallowed and enters airways . It is harmful in contact with skin and if inhaled .

Future Directions

There is a need for further studies to update the existing data, thus improving the quality and reliability of risk assessment of exposure to xylene in pregnant women . Also, a future direction is proposed to arrive at a logical and futuristic catalyst design strategy for p-xylene production via toluene methylation .

properties

IUPAC Name

1,2-xylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQNGGLPUBDAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10, Array
Record name O-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9182
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021807
Record name o-Xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

O-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor.
Record name O-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9182
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzene, 1,2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name o-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0668.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

289 to 293 °F at 760 mmHg (NTP, 1992), 144 °C, 292 °F
Record name O-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9182
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0668.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

63 °F (NTP, 1992), 32 °C c.c., 90 °F
Record name O-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9182
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0668.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Insoluble (NTP, 1992), Solubility in water: none, 0.02%
Record name O-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9182
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0668.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.88 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.88, 0.88
Record name O-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9182
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0668.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7
Record name O-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9182
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

10 mmHg at 89.8 °F (NTP, 1992), Vapor pressure, kPa at 20 °C: 0.7, 7 mmHg
Record name O-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9182
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0668.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Product Name

O-Xylene

CAS RN

95-47-6
Record name O-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9182
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-Xylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Xylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-XYLENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name o-Xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-XYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2474E14QP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name o-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/ZE256250.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-13 to -9 °F (NTP, 1992), -25 °C, -13 °F
Record name O-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9182
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0668.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
71

Citations

For This Compound
101,000
Citations
GW Ware - … and Toxicology: Continuation of Residue Reviews, 1988 - Springer
… The structure and properties of the xylenes are shown in … Releases of xylenes to the environment are largely to air … xylene occur nationwide in the US Xylenes degrade rapidly in air …
Number of citations: 3 link.springer.com
BJ Dean - Mutation Research/Reviews in Genetic Toxicology, 1985 - Elsevier
Since the publication of the first Mutation Research Review of the genetic toxicology of benzene~ toluene, xylenes and phenols in 1978 (Dean, 1978), a substantial number of …
Number of citations: 440 www.sciencedirect.com
SJ Assinder, PA Williams - Advances in microbial physiology, 1990 - Elsevier
Publisher Summary The chapter introduces TOL plasmids and discusses pathways for toluene and xylenes catabolisms, regulation of catabolic genes, and evolution of catabolic …
Number of citations: 398 www.sciencedirect.com
V Šedivec, J Flek - … archives of occupational and environmental health, 1976 - Springer
… The metabolism of xylenes was studied in experimental … the metabolic' changes of xylenes in the human organism It has … on the retention of isomeric xylenes in the respiratory system …
Number of citations: 137 link.springer.com
F Battin‐Leclerc, R Bounaceur… - … Journal of Chemical …, 2006 - Wiley Online Library
This paper describes an experimental and modeling study of the oxidation of the three isomers of xylene (ortho‐, meta‐, and para‐xylenes). For each compound, ignition delay times of …
Number of citations: 137 onlinelibrary.wiley.com
HG Gilch, WL Wheelwright - Journal of Polymer Science Part A …, 1966 - Wiley Online Library
… xylylene; alkyl, aryl, and halogen ring-substit,uted a-chloro-p-xylenes give the corre… a-chloro-p-xylenes. Stilbenes are formed when a-halo-p-xylenes are reacted with potassium tmt-…
Number of citations: 516 onlinelibrary.wiley.com
A Monod, BC Sive, P Avino, T Chen, DR Blake… - Atmospheric …, 2001 - Elsevier
… , is the major common source of the xylenes in areas dominated by … , xylenes and ethylbenzene ratios remained persistent. We discuss the implications of the constancies in the xylenes …
Number of citations: 353 www.sciencedirect.com
MJ Worsey, PA Williams - Journal of Bacteriology, 1975 - Am Soc Microbiol
… possible coordinately induced by toluene and the xylenes, and by the corresponding alcohols … Several reports have shown that bacteria grown on m- or p-xylenes degrade these com…
Number of citations: 728 journals.asm.org
K Komeyama, Y Okamoto… - Angewandte Chemie …, 2014 - Wiley Online Library
A formal [4+2] cycloaddition of α,α′‐dichloro‐ortho‐xylenes with various alkynes has been developed using a low‐valent cobalt catalyst. The transformation has a wide substrate …
Number of citations: 22 onlinelibrary.wiley.com
J Liu, N Li, G Jiang, J Liu, JÅ Jönsson, M Wen - Journal of Chromatography …, 2005 - Elsevier
Solid-phase microextraction (SPME) with a disposable ionic liquid (IL) coating was developed for headspace extraction of benzene, toluene, ethylbenzene, and xylenes (BTEX) in paints…
Number of citations: 373 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.